2-[[3-(Trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one
Overview
Description
2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core with a trifluoromethylbenzylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-(trifluoromethyl)benzyl chloride with a thiol to form the corresponding sulfide. This intermediate is then reacted with a pyrido[1,2-a][1,3,5]triazin-4-one derivative under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the trifluoromethylbenzyl moiety .
Scientific Research Applications
2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the pyrido[1,2-a][1,3,5]triazin-4-one core can interact with nucleic acids or proteins. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzylsulfanyl derivatives: These compounds share the trifluoromethylbenzylsulfanyl moiety but differ in the core structure.
Pyrido[1,2-a][1,3,5]triazin-4-one derivatives: These compounds share the pyrido[1,2-a][1,3,5]triazin-4-one core but have different substituents.
Uniqueness
2-((3-(Trifluoromethyl)benzyl)sulfanyl)-4H-pyrido1,2-atriazin-4-one is unique due to the combination of the trifluoromethylbenzylsulfanyl moiety and the pyrido[1,2-a][1,3,5]triazin-4-one core. This combination imparts distinct physicochemical properties and biological activities that are not observed in other similar compounds .
Properties
IUPAC Name |
2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3OS/c16-15(17,18)11-5-3-4-10(8-11)9-23-13-19-12-6-1-2-7-21(12)14(22)20-13/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJCMILFXSRBQT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401326663 | |
Record name | 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24815689 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303145-15-5 | |
Record name | 2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401326663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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